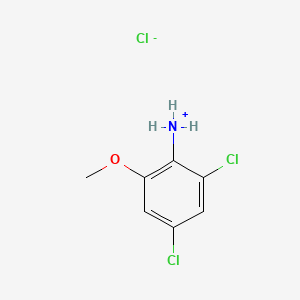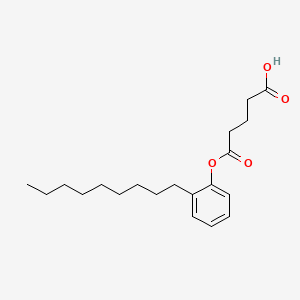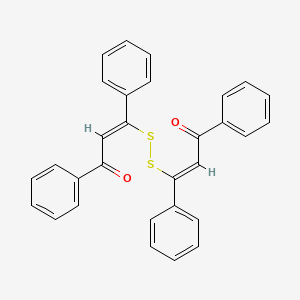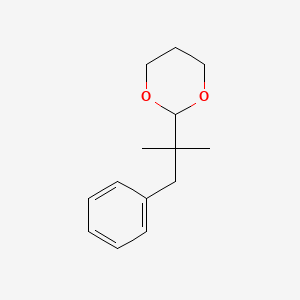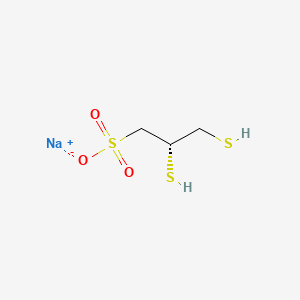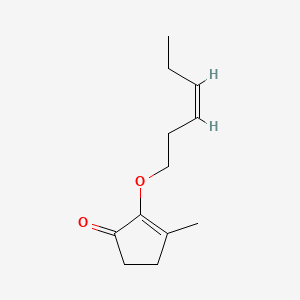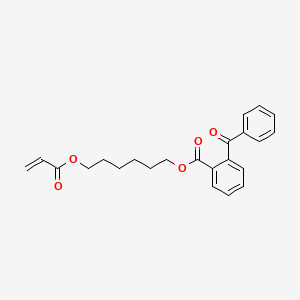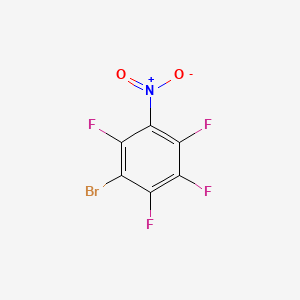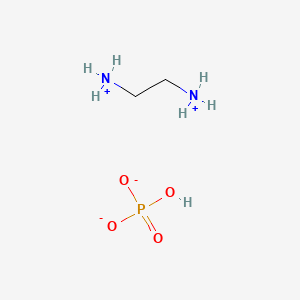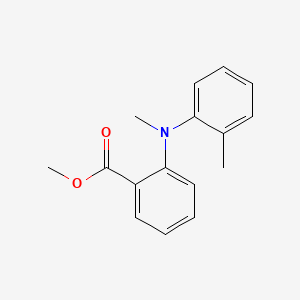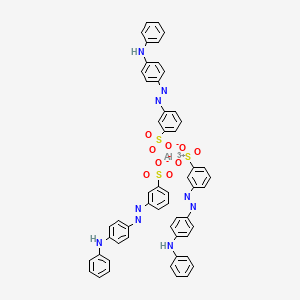
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is an organic compound with the molecular formula C16H11Cl2N. This compound is characterized by the presence of two chlorine atoms, an indene moiety, and a methylaniline group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline typically involves the reaction of 2,6-dichloroaniline with indene-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiophenols.
科学的研究の応用
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
2,6-Dichloroaniline: Lacks the indene moiety and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)aniline: Lacks the chlorine atoms and has different reactivity.
N-Methylaniline: Lacks both the chlorine atoms and the indene moiety.
Uniqueness
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the presence of both chlorine atoms and the indene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
28164-43-4 |
|---|---|
分子式 |
C17H13Cl2N |
分子量 |
302.2 g/mol |
IUPAC名 |
2,6-dichloro-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Cl2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
InChIキー |
WTUYNYKXRZHNBX-MDWZMJQESA-N |
異性体SMILES |
CNC1=C(C=C(C=C1Cl)/C=C/2\C=CC3=CC=CC=C32)Cl |
正規SMILES |
CNC1=C(C=C(C=C1Cl)C=C2C=CC3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


